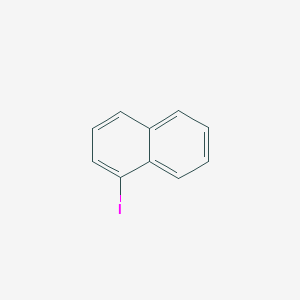

1-Iodonaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPPIJMARIVBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059004 | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Iodonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000894 [mmHg] | |

| Record name | 1-Iodonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-14-2 | |

| Record name | 1-Iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodonaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodonaphthalene is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₇I. It is a derivative of naphthalene where one hydrogen atom at the alpha (1) position is substituted by an iodine atom. This substitution imparts unique reactivity to the naphthalene ring system, making this compound a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility in carbon-carbon bond-forming reactions, such as the Suzuki, Sonogashira, and Heck couplings, has been extensively demonstrated. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a solid at room temperature, appearing as a pale yellow to off-white crystalline substance.[1] It possesses a characteristic aromatic odor. The presence of the iodine atom significantly influences its physical and chemical properties compared to unsubstituted naphthalene.

Chemical Structure

The structure of this compound consists of a naphthalene bicyclic aromatic system with an iodine atom attached to the C1 position.

References

1-Iodonaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodonaphthalene, a key organoiodine compound utilized in a variety of chemical syntheses. This document outlines its fundamental chemical properties, detailed experimental protocols for its application, and its role in specific reaction mechanisms.

Core Chemical Properties

This compound is an aromatic halide and a derivative of naphthalene. It is a critical building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

| Property | Value | References |

| CAS Number | 90-14-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇I | [1][3] |

| Molecular Weight | 254.07 g/mol | [1][2][4] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 302-305 °C | [1] |

| Melting Point | 4 °C | [1] |

| Density | 1.74 g/mL at 25 °C | |

| Refractive Index | n20/D 1.701 | [1] |

| Solubility | Slightly soluble in water | [1] |

Experimental Protocols

Suzuki Coupling Reaction of this compound with Phenylboronic Acid

This protocol details a typical palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (typically in a 4:1 ratio) as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Reaction Visualization

The logical workflow for the Suzuki coupling reaction described above can be visualized as a straightforward sequence of steps, from preparation to the final purified product.

Caption: Suzuki Coupling Experimental Workflow.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development. The provided data and protocols are intended to facilitate the effective use of this compound in research and development settings.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1-iodonaphthalene, a key intermediate in organic synthesis with applications in pharmaceuticals, dyes, and materials science.[1][2] This document details various synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound (C₁₀H₇I) is an aromatic organoiodine compound where an iodine atom is substituted at the C1 position of the naphthalene ring.[2] Its utility in organic synthesis stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of complex organic molecules.[1] Furthermore, the iodine atom can act as a good leaving group in nucleophilic substitution reactions.[2] This guide will explore the primary methods for its preparation, focusing on direct iodination of naphthalene and the Sandmeyer reaction of 1-naphthylamine.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇I | [3] |

| Molecular Weight | 254.07 g/mol | [3] |

| Appearance | Pale yellow to off-white crystalline solid or clear yellow to brown liquid | [4] |

| Melting Point | 5.5 °C | |

| Boiling Point | 163-165 °C at 15 mmHg | [5] |

| Density | 1.74 g/mL at 25 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and chloroform; very low solubility in water. | [4] |

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct iodination of naphthalene and the transformation of 1-substituted naphthalenes. This section provides a detailed examination of the most common and effective methods.

Direct Iodination of Naphthalene

Direct iodination of naphthalene involves the electrophilic substitution of a hydrogen atom with an iodine atom. Naphthalene preferentially undergoes substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. However, achieving high selectivity and yield can be challenging, and often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species.

This classical method employs molecular iodine in the presence of an oxidizing agent such as nitric acid, iodic acid, or sodium iodate. The oxidizing agent converts iodine into a more electrophilic species, such as the iodonium ion (I⁺), which then attacks the electron-rich naphthalene ring.

Experimental Protocol: Iodination of Naphthalene with Iodine and Sodium Iodate [6]

Reagents:

-

Naphthalene (0.1 M)

-

Iodine (0.008 M)

-

Sodium iodate (0.2 M)

-

Sulfuric acid (0.04 M)

-

Acetic acid (40 mL)

-

Water (10 mL)

-

Diethyl ether

-

10-15% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Alumina for column chromatography

Procedure:

-

In a round-bottom flask equipped with an air condenser, dissolve naphthalene, iodine, sodium iodate, and sulfuric acid in a mixture of acetic acid and water.

-

Heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture repeatedly with a 10-15% aqueous sodium bicarbonate solution to remove unreacted acids, followed by washing with water.

-

Extract the product with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on alumina.

Sandmeyer Reaction of 1-Naphthylamine

The Sandmeyer reaction provides a versatile method for the synthesis of aryl halides from primary aromatic amines.[7] In the context of this compound synthesis, 1-naphthylamine is first converted to a diazonium salt, which is then treated with an iodide salt to yield the desired product. This method is particularly useful for achieving high regioselectivity.

The first step is the diazotization of 1-naphthylamine, which involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.[8][9] The resulting diazonium salt is then reacted with a solution of potassium iodide to afford this compound.

Experimental Protocol: Synthesis of this compound from 1-Naphthylamine

Reagents:

-

1-Naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

Part A: Diazotization of 1-Naphthylamine

-

Dissolve 1-naphthylamine in a suitable amount of dilute hydrochloric acid or sulfuric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

Part B: Iodination

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the mixture to stand for some time, then gently warm it on a water bath until the evolution of nitrogen ceases.

-

Cool the reaction mixture. The crude this compound will separate as an oil or a solid.

-

Extract the product with diethyl ether.

-

Wash the ether extract with a dilute aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation. The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as yield, reaction time, cost of reagents, and ease of purification. Table 2 provides a comparison of different methods for the synthesis of this compound.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| Direct Iodination | Naphthalene | I₂, NaIO₃, H₂SO₄ | Acetic Acid/Water | - | Heating | Good |

| Sandmeyer Reaction | 1-Naphthylamine | NaNO₂, HCl, KI | Water | - | 0-5 °C then warming | High |

| From 1-Naphthaleneboronic acid | 1-Naphthaleneboronic acid | I₂, K₂CO₃ | Acetonitrile | 8-12 hours | 80 °C | - |

| Halogen Exchange | 1-Bromonaphthalene | NaI or KI | Acetone or DMF | - | Reflux | High |

Note: Yields can vary significantly based on reaction scale and optimization of conditions.

Visualization of Pathways and Workflows

Reaction Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Caption: Direct iodination of naphthalene.

Caption: Sandmeyer reaction for this compound.

Experimental Workflow

The generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: General synthesis and purification workflow.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the iodine (C1) typically appears at a chemical shift of around 95-100 ppm. The other nine carbon signals will be in the aromatic region.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 254, corresponding to the molecular weight of the compound.[3] A prominent peak at m/z = 127 is also observed, corresponding to the iodine cation (I⁺) or the naphthyl cation (C₁₀H₇⁺).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an aromatic compound. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the naphthalene ring. The C-I stretching vibration is typically observed in the far-infrared region.[3]

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of this compound. The direct iodination of naphthalene and the Sandmeyer reaction of 1-naphthylamine are two of the most effective and commonly employed methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. This compound (CAS 90-14-2)|RUO [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. NIS from NCS/NaI: Synthesis of alpha-Iodo Carbonyl Compounds and trans-1,2-Iodoacetates - [www.rhodium.ws] [erowid.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound(90-14-2) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Navigating the Solubility Landscape of 1-Iodonaphthalene: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-iodonaphthalene, a key aromatic iodine compound utilized in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed exploration of this compound's behavior in various organic solvents, outlines robust experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Understanding of this compound's Solubility

This compound (C₁₀H₇I) is a solid at room temperature, and its solubility is fundamentally governed by the principle of "like dissolves like." Its large, nonpolar naphthalene core dictates its affinity for nonpolar organic solvents, while the polarizability of the carbon-iodine bond can influence interactions with more polar solvents.

Based on available data, this compound is generally characterized by its good solubility in a range of common organic solvents.[1] This includes alcohols such as ethanol, ethers like diethyl ether, and halogenated hydrocarbons, most notably chloroform.[1] Conversely, its solubility in water is very low, a characteristic stemming from the compound's predominantly nonpolar nature.[1] One source quantifies this low aqueous solubility as approximately 0.007 grams per liter (g/L).

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. This information serves as a preliminary guide for solvent selection in synthesis, purification, and analytical applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol | Soluble | The nonpolar naphthalene ring interacts favorably with the alkyl chain of the alcohol, while the iodine atom can participate in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for many organic solids due to their ability to solvate nonpolar moieties. |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | The similar polarizability and dispersion forces between this compound and chlorinated solvents lead to good miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Strong π-π stacking interactions between the naphthalene ring of the solute and the aromatic ring of the solvent promote solubility. |

| Ketones | Acetone | Soluble | Acetone's polarity and its alkyl groups allow it to effectively dissolve a range of organic compounds. |

| Esters | Ethyl acetate | Soluble | The polarity of the ester group combined with its alkyl chains provides a favorable environment for dissolving this compound. |

| Water | Very Low | As a highly polar, protic solvent, water is a poor solvent for the nonpolar this compound. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental methodology is crucial. The following protocol outlines a robust gravimetric method, which is a widely accepted technique for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter that is also at the experimental temperature. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the decomposition point of this compound may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is eliminated.

-

Allow the dish or vial to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish/vial minus its initial tare mass.

-

The solubility can then be expressed in various units, such as:

-

g/100 mL: (mass of solute / volume of solvent withdrawn) x 100

-

g/100 g solvent: (mass of solute / (initial mass of solution - mass of solute)) x 100

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

-

Validation and Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.

-

Ensure accurate temperature control throughout the experiment, as solubility is highly temperature-dependent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Profile of 1-Iodonaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodonaphthalene (CAS No: 90-14-2), a key intermediate in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Quantitative spectroscopic data for this compound are available through comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][3] The data presented in the following tables are representative examples derived from such databases and typical spectral values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of this compound displays seven distinct signals in the aromatic region, corresponding to the seven protons on the naphthalene ring system.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.95 | dd | 7.5, 1.2 |

| H-8 | 7.90 | d | 8.2 |

| H-4 | 7.85 | d | 8.5 |

| H-5 | 7.80 | d | 8.2 |

| H-7 | 7.55 | ddd | 8.2, 6.8, 1.3 |

| H-3 | 7.45 | t | 7.8 |

| H-6 | 7.35 | t | 7.5 |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

¹³C NMR Data

The ¹³C NMR spectrum shows ten signals, accounting for all carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-1) is significantly shielded.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4a | 136.5 |

| C-8a | 134.2 |

| C-7 | 130.1 |

| C-2 | 128.5 |

| C-5 | 127.8 |

| C-4 | 127.5 |

| C-6 | 126.8 |

| C-3 | 124.5 |

| C-8 | 122.0 |

| C-1 | 95.0 |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and bonding. Key absorption bands are characteristic of the aromatic system and the carbon-iodine bond.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3010 | Medium | Aromatic C-H Stretch |

| 1590 - 1570 | Medium | Aromatic C=C Ring Stretch |

| 1500 - 1480 | Strong | Aromatic C=C Ring Stretch |

| 800 - 750 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| 550 - 500 | Medium | C-I Stretch |

| Sample preparation: Neat liquid film or KBr pellet. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the naphthalene aromatic system.[4][5] The presence of the iodine substituent typically causes a bathochromic (red) shift compared to unsubstituted naphthalene.

Table 4: Representative UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Transition |

| ~315 | ~5,000 | Cyclohexane | ¹L_b |

| ~285 | ~7,000 | Cyclohexane | ¹L_a |

| ~230 | ~80,000 | Cyclohexane | ¹B_b |

| Data are estimated based on the spectrum of naphthalene and expected substituent effects. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

IR Spectroscopy (FTIR-ATR) Protocol

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Blank Measurement : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal surface to ensure complete coverage.

-

Data Acquisition :

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent, such as cyclohexane or ethanol.

-

From the stock solution, prepare a dilute sample (e.g., 1x10⁻⁵ M) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent (e.g., cyclohexane) and place it in both the reference and sample beams to record a baseline correction.

-

Sample Measurement : Replace the blank in the sample beam with a cuvette containing the diluted this compound solution.

-

Data Acquisition : Scan a wavelength range appropriate for aromatic compounds, typically from 400 nm down to 200 nm. The instrument will record absorbance as a function of wavelength.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Photophysical Properties of 1-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 1-iodonaphthalene. Due to the significant influence of the iodine substituent via the heavy-atom effect, this compound exhibits distinct photophysical behavior compared to its parent molecule, naphthalene. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying photophysical processes. This information is crucial for researchers and professionals in drug development and other scientific fields who utilize iodinated aromatic compounds for their unique photophysical characteristics.

Introduction

This compound is an aromatic compound where an iodine atom replaces a hydrogen atom on the naphthalene ring. This substitution has a profound impact on the molecule's electronic properties and, consequently, its interaction with light. The presence of the heavy iodine atom significantly enhances spin-orbit coupling, a phenomenon known as the heavy-atom effect. This effect facilitates intersystem crossing from the excited singlet state to the triplet state, leading to a quenching of fluorescence and an enhancement of phosphorescence. Understanding these properties is vital for applications such as photosensitization in photodynamic therapy, as triplet states are often the key reactive species.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound. It is important to note that while some data is available in the literature, a complete and consistent dataset is not readily found in a single source. Therefore, some values are presented as ranges or are inferred from related studies and theoretical expectations.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λabs,max) | ~317 nm | Various organic solvents |

| Fluorescence Emission Maximum (λfl,max) | Not readily observed | Quenched |

| Phosphorescence Emission Maximum (λph,max) | Not explicitly reported | Low temperature |

Table 2: Quantum Yields and Lifetimes of this compound

| Parameter | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Various organic solvents |

| Phosphorescence Quantum Yield (Φp) | Expected to be significant | Low temperature, deoxygenated |

| Fluorescence Lifetime (τf) | Ultrafast (<1 ps) | Various organic solvents |

| Phosphorescence Lifetime (τp) | In the order of milliseconds | Low temperature, deoxygenated |

Photophysical Pathways and the Heavy-Atom Effect

The photophysical processes of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground singlet state (S0) to an excited singlet state (S1). In most aromatic molecules, this excited state can relax back to the ground state via fluorescence or non-radiative decay. However, in this compound, the heavy iodine atom promotes a rapid transition from the singlet excited state to the triplet excited state (T1) through a process called intersystem crossing (ISC). This process is significantly more efficient than in naphthalene itself.

Once in the triplet state, the molecule can relax to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The enhanced ISC is the primary reason for the observed quenching of fluorescence and the expected significant phosphorescence from this compound.

The ultrafast relaxation of this compound following photoexcitation has been studied using time-resolved techniques. These studies reveal that the initial excited state decays on a sub-picosecond timescale, consistent with very efficient intersystem crossing to the triplet manifold.[1]

Experimental Protocols

The following sections detail the general methodologies for measuring the key photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs,max).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

-

Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum.

-

-

Methodology:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each dilution of the this compound solution over a relevant wavelength range (e.g., 250-400 nm).

-

The wavelength at which the highest absorbance is recorded is the λabs,max.

-

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and quantum yield. Due to the significant quenching, detecting a fluorescence signal from this compound can be challenging.

-

Instrumentation: A sensitive spectrofluorometer.

-

Sample Preparation:

-

Prepare dilute solutions of this compound in a spectroscopic grade, deoxygenated solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) with a similar absorbance at the same excitation wavelength.

-

-

Methodology for Quantum Yield (Relative Method):

-

Record the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

Integrate the area under the emission curves for both the standard and the sample.

-

The fluorescence quantum yield (Φf) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Phosphorescence Spectroscopy

This technique is essential for characterizing the triplet state properties of this compound.

-

Instrumentation: A spectrofluorometer with a phosphorescence lifetime measurement capability (e.g., using a pulsed lamp or laser and time-gated detection).

-

Sample Preparation:

-

Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., a mixture of ethanol and ether).

-

The solution must be thoroughly deoxygenated to prevent quenching of the long-lived triplet state by molecular oxygen.

-

-

Methodology:

-

The sample is cooled to a low temperature (typically 77 K using liquid nitrogen).

-

The sample is excited with a pulse of light.

-

The emission is detected after a short delay to allow for the decay of any short-lived fluorescence.

-

The phosphorescence emission spectrum is recorded by scanning the emission monochromator.

-

The phosphorescence lifetime (τp) is determined by measuring the decay of the phosphorescence intensity over time after the excitation pulse.

-

Applications in Drug Development and Research

The unique photophysical properties of this compound and similar iodinated compounds make them valuable tools in various research and development areas:

-

Photosensitizers: The high efficiency of intersystem crossing and the population of a long-lived triplet state make these molecules candidates for use as photosensitizers in applications like photodynamic therapy (PDT), where the triplet state can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen.

-

Probes for Triplet State Quenching: The well-defined phosphorescence of such compounds can be used to study the quenching of triplet states by other molecules, providing insights into reaction mechanisms and molecular interactions.

-

Building Blocks for Novel Probes: The naphthalene scaffold can be further functionalized to create more complex molecular probes where the photophysical properties are modulated by the binding of a specific analyte. The iodine atom provides a "heavy-atom" handle to tune the fluorescence and phosphorescence characteristics of these probes.

Conclusion

This compound serves as a classic example of the profound influence of the heavy-atom effect on the photophysical properties of an aromatic molecule. The presence of iodine dramatically alters the deactivation pathways of the excited state, favoring intersystem crossing to the triplet state over fluorescence. While this leads to strong fluorescence quenching, it opens up avenues for applications that rely on the generation of triplet states. This technical guide has provided an overview of the key photophysical properties, the experimental methods to determine them, and the potential applications of this fascinating molecule. Further research to obtain a more complete and precise set of quantitative photophysical data for this compound would be highly valuable to the scientific community.

References

The Reactivity of the C-I Bond in 1-Iodonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodonaphthalene is a versatile building block in organic synthesis, primarily owing to the high reactivity of its carbon-iodine (C-I) bond. This bond's susceptibility to cleavage under various conditions makes this compound an excellent substrate for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, with a focus on its application in key synthetic transformations. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Core Concepts: The Nature of the C-I Bond in this compound

The reactivity of the C-I bond in this compound is fundamentally governed by its bond dissociation energy (BDE). The C(sp²)-I bond is the weakest among the carbon-halogen bonds, rendering it the most reactive in processes such as oxidative addition to transition metal catalysts. This high reactivity is a cornerstone of its utility in modern synthetic chemistry.

Bond Dissociation Energy

The bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of the C-I bond. A lower BDE facilitates bond cleavage, which is often the rate-determining step in many catalytic cycles. The BDE of the C-I bond in this compound can be calculated using the following thermodynamic cycle:

BDE(C₁₀H₇-I) = ΔfH°(C₁₀H₇•) + ΔfH°(I•) - ΔfH°(C₁₀H₇I)

Based on available thermochemical data, the calculated BDE provides a quantitative measure of the bond's lability.

| Parameter | Enthalpy of Formation (kJ/mol) |

| ΔfH°(this compound, g) | Value to be inserted from data |

| ΔfH°(1-Naphthalenyl radical, g) | 334.0 ± 3.8 |

| ΔfH°(Iodine radical, g) | 106.757 ± 0.0021 |

Data for the 1-naphthalenyl radical and iodine radical are from the Active Thermochemical Tables (ATcT). The enthalpy of formation for this compound is available from the NIST Chemistry WebBook.

This relatively low bond energy underpins the high reactivity of this compound in a multitude of chemical transformations.

Key Reactions and Methodologies

The labile C-I bond of this compound serves as a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most significant of these transformations, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these transformations due to the ease of oxidative addition of its C-I bond to a Pd(0) center. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield 1-arylnaphthalenes, which are important structural motifs in many biologically active molecules and advanced materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.) or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 12 | 88 |

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes. This compound is an excellent substrate for this reaction, which is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF.

-

Catalysts and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Quantitative Data: Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 95 |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | DMF | 50 | 6 | 91 |

| 1-Hexyne | Pd₂(dba)₃ | CuI | Piperidine | Toluene | 60 | 8 | 85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Caption: Catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This compound serves as an effective electrophile in this reaction, allowing for the formation of N-naphthylamines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of this compound

| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 92 |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |

| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 24 | 81 |

Note: Yields are highly dependent on the specific amine and reaction conditions.

A Comprehensive Technical Guide to the Safe Handling of 1-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 1-Iodonaphthalene (CAS No. 90-14-2). The information is compiled to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a light-sensitive, combustible liquid that is slightly soluble in water.[1][2][3][4] It appears as a clear, very deep brown-yellow to red liquid.[1][5][6] Proper storage and handling are crucial to maintain its stability and prevent hazardous situations.

| Property | Value | Source(s) |

| CAS Number | 90-14-2 | [1][7] |

| Molecular Formula | C₁₀H₇I | [1][8] |

| Molecular Weight | 254.07 g/mol | [1][8] |

| Appearance | Clear very deep brown-yellow liquid | [1][5] |

| Melting Point | 4°C (39.2°F) | [1][4] |

| Boiling Point | 163-165 °C at 15 mmHg | [1][2] |

| Density | 1.74 g/mL at 25 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1][5][9] |

| Water Solubility | Slightly soluble (0.007 g/L) | [1][2][5] |

| Storage Temperature | Below +30°C | [1][5] |

| Vapor Pressure | 0.000894 mmHg | [8][10] |

| Refractive Index | n20/D 1.701 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling.[9] The primary hazards are irritation to the skin, eyes, and respiratory system.[5][7][9]

| Hazard Classification | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][7][8] |

Pictogram:

-

GHS07 (Exclamation Mark)

Toxicological Information: Detailed toxicological properties of this compound have not been thoroughly investigated.[7][9] No specific acute toxicity data, such as LD50 or LC50, is readily available in the provided search results.[7] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Body Part | Required PPE | Source(s) |

| Eyes/Face | Safety glasses with side-shields or goggles conforming to EN166. | [9][11] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [9][11] |

| Respiratory | A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if vapors/aerosols are generated. | [11] |

Safe Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5][9][11][12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7][9]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][11]

-

Wash hands and any exposed skin thoroughly after handling.[5][7][9]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][12]

-

Protect from light.[12]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][12]

Emergency Procedures

A clear understanding of emergency protocols is essential.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if you feel unwell. | [5][7][9][12] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs. | [5][7][9][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [5][7][9][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][9][12] |

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9][12]

-

Specific Hazards: The product is combustible. During a fire, hazardous combustion products such as carbon oxides (CO, CO₂) and hydrogen iodide may be generated.[7][9] Containers may explode when heated.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[7][9][12]

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7][9] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][12]

-

Containment and Cleanup: Absorb the spill with an inert material such as dry sand, earth, or silica gel.[9][12] Collect the material into a suitable, closed container for disposal as hazardous waste.[7][9][12]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[5][9] It must be treated as hazardous waste and sent to an approved waste disposal plant.[9][11]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 90-14-2 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(90-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Theoretical Exploration of 1-Iodonaphthalene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodonaphthalene, a halogenated polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in organic synthesis and holds potential in the development of novel pharmaceuticals and materials. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic properties of this compound and its parent compound, naphthalene. Due to a lack of specific published theoretical data for this compound, this guide establishes a robust computational framework and presents data for naphthalene as a foundational reference.

Computational Methodology

The study of the electronic structure of molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A typical and reliable computational protocol is detailed below.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Method: Density Functional Theory (DFT) is the chosen method.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed. This basis set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs) for the iodine atom, such as LANL2DZ, is often used to simplify the calculation by treating the core electrons implicitly.

Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior.

Key Properties:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical in determining a molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state.[1]

-

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.[1]

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Naphthalene as a Reference

| Property | Method/Basis Set | Value (eV) |

| HOMO Energy | DFT/aug-cc-pVQZ | -6.13 |

| DFT/3-21G | -5.91 | |

| DFT/6-31G | -5.82 | |

| HF/aug-cc-pVQZ | -7.99 | |

| HF/3-21G | -9.25 | |

| LUMO Energy | DFT/aug-cc-pVQZ | -1.37 |

| DFT/3-21G | -0.96 | |

| DFT/6-31G | -0.96 | |

| HF/aug-cc-pVQZ | 1.04 | |

| HF/3-21G | -5.17 | |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 |

| DFT/3-21G | 4.94 | |

| DFT/6-31G | 4.86 | |

| HF/aug-cc-pVQZ | -9.03 | |

| HF/3-21G | -4.08 |

Table 1: Calculated HOMO energy, LUMO energy, and HOMO-LUMO gap for naphthalene using different computational methods and basis sets. Data sourced from a quantum computing analysis of naphthalene.[2]

Experimental Protocols: Photoelectron Spectroscopy

Experimental techniques are crucial for validating theoretical predictions. Photoelectron spectroscopy (PES) is a powerful method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.[3]

Anion Photoelectron Spectroscopy

This technique is particularly useful for determining the electron affinities of molecules.[4]

Methodology:

-

Anion Generation: A beam of mass-selected anions (in this case, this compound anions) is generated.

-

Photo-detachment: The anion beam is intersected with a high-intensity laser beam of a fixed wavelength (e.g., from a Nd:YAG laser).[4]

-

Electron Ejection: The photons cause the ejection of electrons from the anions.

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured, often using a technique like velocity-map imaging (VMI).[4]

-

Data Interpretation: The electron affinity can be determined from the kinetic energy of the photoelectrons and the known energy of the laser photons.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of this compound's electronic structure.

Relationship of Electronic Properties

This diagram illustrates the conceptual relationship between key electronic properties derived from theoretical calculations.

Conclusion

This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. While specific computational data for this molecule is not prevalent in the reviewed literature, the provided methodologies, based on established practices for similar aromatic compounds, offer a clear path for future research. The reference data for naphthalene serves as a valuable starting point for understanding the fundamental electronic properties of this class of molecules. The integration of theoretical calculations with experimental validation, such as through photoelectron spectroscopy, will be instrumental in fully elucidating the electronic characteristics of this compound and paving the way for its application in drug development and materials science.

References

A Technical Guide to the Heavy-Atom Effect of Iodine in Naphthalene Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the internal heavy-atom effect, focusing on how iodine substitution modifies the photophysical properties of naphthalene. The introduction of a heavy atom like iodine into an aromatic system provides a powerful method for controlling the fate of excited states, a critical aspect in the design of photosensitizers, molecular probes, and materials for optoelectronic applications.

The Fundamental Principle: Spin-Orbit Coupling

The photophysical behavior of a molecule is dictated by the transitions between its electronic states. Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways:

-

Fluorescence: Radiative decay back to the ground state (S₁ → S₀).

-

Internal Conversion (IC): Non-radiative decay to the ground state.

-

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).

Intersystem crossing is formally a "spin-forbidden" process due to the change in electron spin multiplicity. However, this rule can be relaxed by a phenomenon known as spin-orbit coupling (SOC) . SOC is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. The strength of this interaction increases significantly with the nuclear charge of the atoms in the molecule.[1][2]

Iodine, with its high atomic number (Z=53), is a "heavy atom" that dramatically enhances the rate of spin-orbit coupling when incorporated into an organic scaffold like naphthalene.[3][4] This enhanced SOC facilitates the mixing of singlet and triplet character in the excited states, making the formally forbidden S₁ → T₁ intersystem crossing a much more efficient and rapid process.[1][5] The primary consequence is a significant quenching of fluorescence and a corresponding increase in the population of the triplet state.[6][7] This phenomenon is visualized in the Jablonski diagram below.

Quantitative Photophysical Data

The heavy-atom effect is most clearly demonstrated by comparing the key photophysical parameters of naphthalene with its iodinated derivatives. The substitution of iodine leads to a dramatic decrease in fluorescence quantum yield (Φf) and fluorescence lifetime (τf), while the intersystem crossing quantum yield (Φisc) and the rate constant of intersystem crossing (k_isc) increase substantially. This, in turn, enhances the phosphorescence quantum yield (Φp).

| Compound | Solvent | Φf (Fluorescence Quantum Yield) | τf (Fluorescence Lifetime, ns) | Φp (Phosphorescence Quantum Yield) | τp (Phosphorescence Lifetime, s) | k_isc (ISC Rate Constant, s⁻¹) |

| Naphthalene | Cyclohexane | 0.23[8] | ~96 | ~0.05 | ~2.5 | ~2.5 x 10⁶ |

| 1-Iodonaphthalene | EPA Glass | <0.001 | <<96 | ~0.29 | ~0.002 | >1 x 10⁹ |

| 2-Iodonaphthalene | EPA Glass | <0.001 | <<96 | ~0.33 | ~0.02 | >1 x 10⁹ |

Note: Data for naphthalene and iodonaphthalenes are compiled from various literature sources under different conditions (e.g., temperature, solvent) and are presented here for comparative illustration of the heavy-atom effect. EPA is a common cryogenic solvent mixture of ether, isopentane, and ethanol.

Experimental Methodologies

Accurate characterization of these photophysical changes requires a suite of spectroscopic techniques.

Iodonaphthalenes can be prepared via several synthetic routes. A common and regioselective method is the halogen exchange reaction (a Finkelstein-type reaction) starting from the more readily available 1-bromonaphthalene.[9]

-

Representative Procedure: 1-bromonaphthalene is reacted with a source of iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone or DMF under reflux conditions.[9] The reaction proceeds via nucleophilic aromatic substitution to yield this compound, which can then be purified by silica gel column chromatography.[9][10]

The general workflow for characterizing the photophysical properties of a naphthalene derivative is outlined below.

A. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

-

Protocol: A solution of the naphthalene derivative in a suitable solvent (e.g., cyclohexane, ethanol) is prepared in a quartz cuvette. The absorbance is measured across a range of wavelengths (typically 200-400 nm for naphthalene) using a dual-beam UV-Vis spectrophotometer. The concentration should be adjusted to keep the maximum absorbance below 1.0 to ensure linearity.[11][12]

B. Steady-State Fluorescence & Phosphorescence Spectroscopy

-

Objective: To measure the emission spectra and determine the relative intensities of fluorescence and phosphorescence.

-

Fluorescence Protocol: The sample is excited at a wavelength of high absorption (e.g., λmax from the UV-Vis spectrum). The emission spectrum is recorded at a 90-degree angle to the excitation beam using a fluorometer.[11]

-

Phosphorescence Protocol: Due to its much longer lifetime, phosphorescence can be temporally separated from fluorescence.[13] This is achieved using a spectrofluorometer equipped with either a pulsed excitation source (e.g., a xenon flash lamp) and a gated detector, or a mechanical chopper (phosphoroscope).[14] The detector is activated after a short delay (e.g., 0.1 ms) following the excitation pulse, ensuring that all short-lived fluorescence has decayed.[15] These measurements are often performed at cryogenic temperatures (77 K) to minimize competing non-radiative decay processes and enhance phosphorescence intensity.[14]

C. Fluorescence and Phosphorescence Quantum Yield (Φ) Determination

-

Objective: To quantify the efficiency of the emission processes.

-

Protocol (Relative Method): This method compares the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.[11][16]

-

Prepare a series of dilute solutions of both the sample and the standard (e.g., quinine sulfate for fluorescence, Φ_std = 0.52 in 1N H₂SO₄) with absorbances below 0.1 at the excitation wavelength.[11]

-

Measure the absorbance at the excitation wavelength and the integrated fluorescence/phosphorescence intensity for each solution.

-

Plot integrated emission intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.

-

The quantum yield of the sample (Φₓ) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) , where Φₛₜ is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample (x) and standard (std).[11]

-

D. Lifetime (τ) Measurements

-

Objective: To measure the decay kinetics of the excited singlet and triplet states.

-

Fluorescence Lifetime (τf, nanosecond scale): Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[17] The sample is excited by a high-repetition-rate pulsed laser or LED. The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[17]

-